molecular formula C6H5FN2 B1404205 Pyrimidine, 2-ethenyl-5-fluoro- CAS No. 1075756-72-7

Pyrimidine, 2-ethenyl-5-fluoro-

Cat. No.: B1404205
CAS No.: 1075756-72-7
M. Wt: 124.12 g/mol
InChI Key: UCQAQUQIGUHWOP-UHFFFAOYSA-N
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Description

Pyrimidine, 2-ethenyl-5-fluoro- is a fluorinated derivative of pyrimidine, a heterocyclic aromatic organic compound. Pyrimidines are essential components of nucleic acids, such as DNA and RNA, and play a crucial role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 2-ethenyl-5-fluoro- typically involves the introduction of a fluorine atom and an ethenyl group into the pyrimidine ring. One common method is the fluorination of pyrimidine derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The ethenyl group can be introduced through a Heck reaction, where a halogenated pyrimidine derivative reacts with an alkene in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of Pyrimidine, 2-ethenyl-5-fluoro- often involves large-scale synthesis using continuous flow reactors. These reactors provide better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: Pyrimidine, 2-ethenyl-5-fluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pyrimidine, 2-ethenyl-5-fluoro- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Pyrimidine, 2-ethenyl-5-fluoro- involves its incorporation into nucleic acids, where it disrupts normal cellular processes. The fluorine atom enhances the compound’s ability to inhibit enzymes involved in DNA and RNA synthesis, such as thymidylate synthase and DNA topoisomerase 1. This inhibition leads to the disruption of nucleic acid replication and transcription, ultimately resulting in cell death .

Comparison with Similar Compounds

Uniqueness: Pyrimidine, 2-ethenyl-5-fluoro- is unique due to the presence of both a fluorine atom and an ethenyl group, which enhance its chemical reactivity and biological activity. This combination allows for more targeted interactions with nucleic acids and enzymes, making it a valuable compound in drug development and scientific research .

Properties

IUPAC Name

2-ethenyl-5-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2/c1-2-6-8-3-5(7)4-9-6/h2-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQAQUQIGUHWOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC=C(C=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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